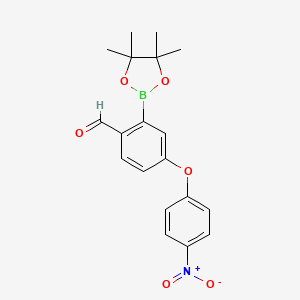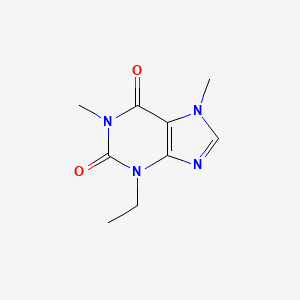
2-Phenyl-3,6-dihydro-2h-1,2-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-3,6-dihydro-2H-1,2-oxazine is a heterocyclic compound that belongs to the class of oxazines These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,6-dihydro-2H-1,2-oxazine can be achieved through several methods, including:
(4+2) Cycloaddition: This method involves the reaction of nitroso compounds with conjugated dienes.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of the desired oxazine ring.
Ring-Closing Metathesis: This method involves the formation of the oxazine ring through the metathesis of suitable precursors.
Industrial Production Methods
Industrial production of this compound often involves solid-phase synthesis. This method allows for the efficient production of the compound in large quantities and can be optimized for stereoselective synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-3,6-dihydro-2H-1,2-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of the oxazine ring can lead to the formation of tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: The phenyl group and other substituents on the oxazine ring can undergo substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitroso compounds, conjugated dienes, and various catalysts such as chiral phosphoric acids and Cu(I)–DTBM–Segphos . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include functionalized oxazines, tetrahydro-1,2-oxazines, and 1,4-amino alcohols .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-3,6-dihydro-2H-1,2-oxazine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which 2-Phenyl-3,6-dihydro-2H-1,2-oxazine exerts its effects involves interactions with various molecular targets and pathways. The compound can undergo reductive cleavage of the N–O bond, leading to the formation of tetrahydro-1,2-oxazines and 1,4-amino alcohols . These products can then interact with biological targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-3,6-dihydro-2H-1,2-oxazine can be compared with other similar compounds such as:
3,4-Dihydro-2H-1,3-oxazines: These compounds have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
1,3-Oxazines: These compounds have a different ring structure and exhibit different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which imparts unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
19029-45-9 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-phenyl-3,6-dihydrooxazine |
InChI |
InChI=1S/C10H11NO/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-7H,8-9H2 |
InChI-Schlüssel |
KMFLLVNVVSEGBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCON1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)

![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)







